Arginyl-Histidine
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Overview
Description
Arginyl-Histidine is a dipeptide composed of the amino acids arginine and histidine. It is known for its antimicrobial properties and is found in certain fungi, such as the ergot fungus Verticillium kibiense
Preparation Methods
Synthetic Routes and Reaction Conditions
Arginyl-Histidine can be synthesized through standard peptide synthesis techniques. One common method involves the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin . The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase peptide synthesis. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial processes often incorporate automated peptide synthesizers to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Arginyl-Histidine can undergo various chemical reactions, including:
Oxidation: The imidazole ring of histidine can be oxidized under certain conditions.
Reduction: Reduction reactions can target the guanidine group of arginine.
Substitution: The amino groups in both arginine and histidine can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of oxo-histidine derivatives .
Scientific Research Applications
Arginyl-Histidine has several scientific research applications:
Antimicrobial Activity: It exhibits antimicrobial properties against a broad range of microorganisms, making it a potential candidate for developing new antimicrobial agents.
Biotechnology: The compound’s ability to bind metals like zinc and copper has been utilized in various biotechnological applications.
Mechanism of Action
The antimicrobial activity of Arginyl-Histidine is primarily attributed to its cationic nature, which allows it to interact with negatively charged microbial cell membranes. This interaction disrupts the membrane integrity, leading to cell lysis and death . Additionally, the histidine residues can chelate metal ions, which enhances the compound’s stability and activity under various conditions .
Comparison with Similar Compounds
Similar Compounds
Poly-L-Arginine: Another cationic peptide with antimicrobial properties.
Poly-L-Histidine: Known for its metal-binding capabilities and pH-responsive behavior.
Uniqueness
Arginyl-Histidine is unique due to its combination of arginine and histidine residues, which confer both antimicrobial activity and metal-binding properties. This dual functionality makes it a versatile compound for various applications .
Properties
CAS No. |
155114-05-9 |
---|---|
Molecular Formula |
C12H21N7O3 |
Molecular Weight |
311.34 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C12H21N7O3/c13-8(2-1-3-17-12(14)15)10(20)19-9(11(21)22)4-7-5-16-6-18-7/h5-6,8-9H,1-4,13H2,(H,16,18)(H,19,20)(H,21,22)(H4,14,15,17)/t8-,9-/m0/s1 |
InChI Key |
BNODVYXZAAXSHW-IUCAKERBSA-N |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)N |
physical_description |
Solid |
Origin of Product |
United States |
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